molecular formula C19H20N6O3 B2935237 N,N-dimethyl-2-(4-(2-(m-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396877-60-3

N,N-dimethyl-2-(4-(2-(m-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2935237
CAS RN: 1396877-60-3
M. Wt: 380.408
InChI Key: MCFJHZPUAJWFPJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-(2-(m-tolyloxy)acetamido)phenyl)-2H-tetrazole-5-carboxamide, also known as DMTA, is a tetrazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel tetrazole derivatives has been reported, including a detailed study on their antitumor activity, molecular docking, and DFT (Density Functional Theory) analysis. These studies reveal the potential of tetrazole compounds in antitumor applications, providing insights into their interaction with biological targets and the stability of their molecular orbitals (Fahim, Elshikh, & Darwish, 2019).
  • Another study focused on synthesizing and characterizing tetrazol-thiophene carboxamides with antimicrobial evaluation and docking studies. This research contributes to understanding the antimicrobial properties of these compounds, showcasing their potential in fighting microbial infections (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Activities

  • Research on N-substituted benzyl/phenyl acetamides with a pyrazolobenzothiazine ring system indicates these compounds possess moderate to significant antioxidant activities. Such findings open avenues for developing new therapeutic agents based on these structural frameworks (Ahmad, Siddiqui, Gardiner, Parvez, & Aslam, 2012).
  • Investigations into the dynamic NMR study of N,N-dimethyl carbamoyl aryloxytetrazoles explore the high barrier to rotation about the CN bond, contributing to the understanding of the molecular dynamics and stability of these compounds (Movahedifar, Modarresi-Alam, Kleinpeter, & Schilde, 2017).

Chemical Reactions and Mechanisms

  • A study on the safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for synthesizing tetrazoles and β-azido-carboxamides demonstrates innovative approaches to handling hazardous reactions safely and efficiently. This research could pave the way for safer and more scalable synthesis methods for related compounds (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).

properties

IUPAC Name

N,N-dimethyl-2-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-13-5-4-6-16(11-13)28-12-17(26)20-14-7-9-15(10-8-14)25-22-18(21-23-25)19(27)24(2)3/h4-11H,12H2,1-3H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFJHZPUAJWFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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